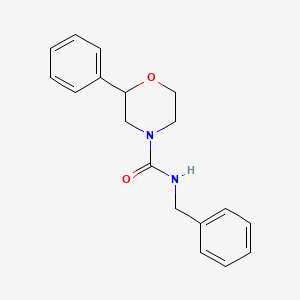![molecular formula C21H20N4O B6524573 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 1010900-63-6](/img/structure/B6524573.png)
1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They are used in the synthesis of various drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of related compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is complex and versatile, allowing for a wide range of modifications and derivatizations . This versatility makes them valuable in the field of medicinal chemistry .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution . Additionally, they can be derivatized at both the endocyclic amide nitrogen and the ester functionality .Applications De Recherche Scientifique
Corrosion Inhibition
A study involving propanone derivatives (including F3371-0003) investigated their corrosion inhibition properties. Quantum chemical calculations suggested that F3371-0003 might exhibit higher corrosion inhibition efficiency compared to other derivatives . Further research in this area could explore its practical applications in protecting metal surfaces.
Neurotoxicity and Behavioral Effects
While not directly related to F3371-0003, studies on pyrazoline derivatives provide insights into potential neurotoxic effects. For instance, a novel pyrazoline derivative was investigated for its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also assessed . Although this specific study did not involve F3371-0003, it highlights the importance of exploring neurotoxic potentials.
Orientations Futures
Quinoxaline and its derivatives have a wide range of applications in medicinal chemistry . The development of eco-friendly synthetic protocols and the exploration of new derivatizations are potential future directions in this field . The biological importance of quinoxaline derivatives suggests that they could be further developed for drug discovery .
Propriétés
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOWVWNBIHHDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)
![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-fluorobenzamide](/img/structure/B6524509.png)
![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524514.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)
![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)
![ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6524534.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)
![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)


![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)